molecular formula C14H21NO3 B14242153 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid CAS No. 402726-71-0

4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14242153
CAS No.: 402726-71-0
M. Wt: 251.32 g/mol
InChI Key: UUUIFCOFEAPYEE-UHFFFAOYSA-N
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Description

4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that combines an octahydronaphthalene moiety with an amino group and a butenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid typically involves multiple steps. One common route starts with the preparation of octahydronaphthalen-4a-ol, which is then converted into the corresponding amine. This amine is subsequently reacted with a suitable butenoic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Octahydronaphthalen-4a-ol
  • Octahydro-4a(2H)-naphthalenol
  • trans-9-Decalol

Uniqueness

4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.

Properties

CAS No.

402726-71-0

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-(2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H21NO3/c16-12(7-8-13(17)18)15-14-9-3-1-5-11(14)6-2-4-10-14/h7-8,11H,1-6,9-10H2,(H,15,16)(H,17,18)

InChI Key

UUUIFCOFEAPYEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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